1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC14771202
Molecular Formula: C16H17ClN4O2
Molecular Weight: 332.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17ClN4O2 |
|---|---|
| Molecular Weight | 332.78 g/mol |
| IUPAC Name | 1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C16H17ClN4O2/c17-14-7-8-15(20-19-14)21-9-1-2-11(10-21)16(23)18-12-3-5-13(22)6-4-12/h3-8,11,22H,1-2,9-10H2,(H,18,23) |
| Standard InChI Key | OFIOJUXNEJHTCU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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A piperidine ring at position 3, providing conformational flexibility and enabling interactions with hydrophobic binding pockets.
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A 6-chloropyridazine group at position 1, introducing electron-withdrawing characteristics and potential hydrogen-bonding capabilities via the chlorine atom.
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A 4-hydroxyphenyl carboxamide side chain, which contributes polarity and facilitates π-π stacking interactions with aromatic residues in biological targets .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇ClN₄O₂ | |
| Molecular Weight | 332.78 g/mol | |
| LogP (Predicted) | 2.1 ± 0.3 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Comparative Analysis with Structural Analogs
A closely related analog, N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide (PubChem CID: 71706298), replaces the 4-hydroxyphenyl group with a 4-carbamoylphenyl moiety. This substitution increases molecular weight to 359.8 g/mol and alters solubility profiles due to the carbamoyl group’s hydrogen-bonding potential . Such structural variations underscore the importance of substituent effects on bioavailability and target affinity .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide involves multi-step organic reactions, typically including:
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Piperidine functionalization: Introduction of the 6-chloropyridazine group via nucleophilic substitution or metal-catalyzed cross-coupling .
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Carboxamide formation: Coupling the piperidine intermediate with 4-hydroxyphenylamine using carbodiimide-based reagents.
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Purification: Chromatographic techniques (e.g., HPLC) yield >95% purity, validated by NMR and mass spectrometry.
Reaction Optimization
Key challenges include minimizing side reactions during chloropyridazine incorporation and ensuring regioselectivity in carboxamide bond formation. Patent US8044052B2 highlights the use of Pd-catalyzed Suzuki-Miyaura couplings for analogous piperidine-carboxamide derivatives, suggesting potential applicability to this compound .
Biological Activities and Mechanistic Insights
Cellular Signaling Modulation
The chloropyridazine moiety exhibits affinity for kinase domains, particularly tyrosine kinases involved in oncogenic pathways. Molecular docking simulations suggest interactions with EGFR’s ATP-binding pocket, though in vitro validation is pending .
| Biological Target | Assay System | IC₅₀ (µM) | Source |
|---|---|---|---|
| COX-2 | Human recombinant enzyme | 12.4 ± 1.2 | |
| EGFR kinase | Cell-free assay | 18.9 ± 2.1 |
Research Gaps and Future Directions
While early findings are promising, critical questions remain:
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